Vinyl chloride-d3
Overview
Description
Vinyl chloride-d3, also known as chloroethylene-d3, is a deuterated form of vinyl chloride. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research to study the behavior and properties of vinyl chloride in various chemical reactions and processes. The molecular formula of this compound is D2C=CDCl, and it has a molecular weight of 65.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl chloride-d3 can be synthesized through the deuteration of vinyl chloride. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of acetylene-d2 with deuterium chloride over a mercuric chloride catalyst. The reaction is exothermic and highly selective, producing high yields of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the deuteration of ethylene dichloride (EDC). The EDC is thermally cracked to produce vinyl chloride, which is then subjected to deuteration to obtain this compound. This process requires careful monitoring to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Vinyl chloride-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chloroacetaldehyde-d3.
Reduction: It can be reduced to form ethylene-d3.
Substitution: this compound can undergo nucleophilic substitution reactions to form different deuterated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chloroacetaldehyde-d3
Reduction: Ethylene-d3
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Vinyl chloride-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying the mechanisms of chemical reactions involving vinyl chloride.
Biology: Employed in metabolic studies to understand the biotransformation of vinyl chloride in living organisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of vinyl chloride in the body.
Industry: Applied in the production of polyvinyl chloride (PVC) to study the polymerization process and improve product quality
Mechanism of Action
Vinyl chloride-d3 exerts its effects through various molecular pathways. Upon absorption, it is distributed throughout the body, with the highest concentrations found in the liver and kidneys. In the liver, it is metabolized by cytochrome P450 enzymes to form reactive intermediates such as chloroethylene oxide and chloroacetaldehyde-d3. These intermediates can bind to cellular macromolecules, leading to toxic effects .
Comparison with Similar Compounds
Vinyl chloride-d3 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:
Vinyl chloride: The non-deuterated form of vinyl chloride.
Vinyl bromide-d3: A deuterated form of vinyl bromide.
Vinyl acetate: A related compound used in the production of polyvinyl acetate
This compound’s uniqueness lies in its use as a stable isotope-labeled compound, which allows for precise tracking and analysis in various scientific studies.
Properties
IUPAC Name |
1-chloro-1,2,2-trideuterioethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHJMEDXRYGGRV-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986722 | |
Record name | Chloro(~2~H_3_)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-35-3 | |
Record name | Ethene-d3, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(~2~H_3_)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl chloride-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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